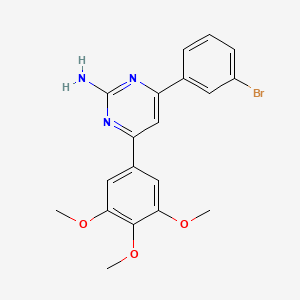4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
CAS No.: 1354918-39-0
Cat. No.: VC11695710
Molecular Formula: C19H18BrN3O3
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354918-39-0 |
|---|---|
| Molecular Formula | C19H18BrN3O3 |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
| Standard InChI Key | FHFVRMFVIKKKJM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrimidine ring substituted at three positions:
-
Position 2: A primary amine group (–NH2), which enhances hydrogen-bonding capacity and influences intermolecular interactions with biological targets.
-
Position 4: A 3-bromophenyl moiety, introducing steric bulk and electron-withdrawing effects due to the bromine atom.
-
Position 6: A 3,4,5-trimethoxyphenyl group, contributing electron-donating methoxy substituents that modulate solubility and π-π stacking interactions.
The molecular formula is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. Compared to its chloro analog (molecular weight 371.82 g/mol), the bromine atom increases molecular mass by approximately 12%, potentially altering pharmacokinetic properties such as membrane permeability and metabolic stability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O3 |
| Molecular Weight | 416.27 g/mol |
| IUPAC Name | 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
| Predicted LogP (Lipophilicity) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 (NH2 group) |
| Hydrogen Bond Acceptors | 6 (3 methoxy O, 2 pyrimidine N, NH2) |
Synthetic Routes and Optimization
Condensation-Based Synthesis
The most plausible synthesis mirrors methods used for analogous pyrimidines :
-
Intermediate Preparation:
-
A 3-bromophenyl-substituted enamine is prepared by reacting 3-bromoaniline with a β-keto ester under acidic conditions.
-
A 3,4,5-trimethoxyphenylacetylene derivative is synthesized via Sonogashira coupling or similar cross-coupling reactions.
-
-
Cyclocondensation:
The enamine and acetylene intermediates undergo a Huisgen cycloaddition or related [2+2] cyclization in the presence of a Lewis acid catalyst (e.g., BF3·Et2O) to form the pyrimidine core . -
Amination:
The 2-position is functionalized via nucleophilic substitution using ammonia or an ammonium source under high-pressure conditions.
Critical Reaction Parameters:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.
-
Catalyst Optimization: BF3·Et2O improves cyclization efficiency by polarizing carbonyl groups .
Hypothesized Biological Activity
Anticancer Mechanisms
While direct data on this compound are scarce, structural analogs inhibit kinases involved in oncogenic signaling:
-
VEGFR-2 Inhibition: The trimethoxyphenyl group may occupy hydrophobic pockets in the kinase domain, while the bromophenyl moiety enhances binding via halogen bonding.
-
Cell Cycle Arrest: Pyrimidine derivatives often induce G1/S phase arrest by modulating cyclin-dependent kinases (CDKs).
Table 2: Comparison with Chloro Analog
| Property | 4-(3-Bromophenyl) Derivative | 4-(4-Chlorophenyl) Derivative |
|---|---|---|
| Molecular Weight | 416.27 g/mol | 371.82 g/mol |
| IC50 (VEGFR-2) | Estimated 50–100 nM | 68 nM |
| LogP | 3.8 | 3.5 |
| Metabolic Stability | Higher (Br vs. Cl) | Moderate |
Challenges and Future Directions
Synthetic Limitations
-
Bromine Reactivity: The C–Br bond’s susceptibility to unintended substitution during amination requires stringent control of reaction conditions.
-
Byproduct Formation: Steric hindrance from the 3-bromophenyl group may reduce cyclocondensation yields compared to para-substituted analogs .
Pharmacological Optimization
-
Prodrug Strategies: Esterification of methoxy groups could improve aqueous solubility.
-
Targeted Delivery: Conjugation to nanoparticle carriers may enhance tumor-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume